Pyrrolidine Ricinoleamide

Anticancer Structure-Activity Relationship Fatty Acid Derivatization

Pyrrolidine Ricinoleamide (CAS 1246776‑23‑7), also designated (R)-5d, is a synthetic fatty acid amide formed by coupling pyrrolidine with ricinoleic acid, the principal hydroxy‑fatty acid of castor oil. It belongs to a class of chiral, nitrogen‑heterocyclic amides that have demonstrated measurable antiproliferative effects against human glioma (U251) and colorectal adenocarcinoma (HT29) cell lines, as well as selective antimicrobial activity against Gram‑positive bacteria and molds.

Molecular Formula C22H41NO2
Molecular Weight 351.6
CAS No. 1246776-23-7
Cat. No. B593331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine Ricinoleamide
CAS1246776-23-7
Synonyms12R-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one
Molecular FormulaC22H41NO2
Molecular Weight351.6
Structural Identifiers
SMILESO=C(N1CCCC1)CCCCCCC/C=CC[C@H](O)CCCCCC
InChIInChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1
InChIKeyONIVXONBIIIQQH-ZDKIGPTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine Ricinoleamide (CAS 1246776-23-7): A Chiral Fatty Acid Amide for Anticancer & Antimicrobial Research


Pyrrolidine Ricinoleamide (CAS 1246776‑23‑7), also designated (R)-5d, is a synthetic fatty acid amide formed by coupling pyrrolidine with ricinoleic acid, the principal hydroxy‑fatty acid of castor oil [1]. It belongs to a class of chiral, nitrogen‑heterocyclic amides that have demonstrated measurable antiproliferative effects against human glioma (U251) and colorectal adenocarcinoma (HT29) cell lines, as well as selective antimicrobial activity against Gram‑positive bacteria and molds [2][3]. The compound is supplied as a research‑grade small molecule with a typical purity ≥98% [4].

Chiral Identity (R)-enantiomer for stereochemical-control and structure–activity studies
Cell Model Reported antiproliferative response in glioma and colorectal adenocarcinoma cell lines
Antimicrobial Active against Gram-positive bacteria and molds in screening assays

Pyrrolidine Ricinoleamide vs. Generic Fatty Acid Amides: Structural Determinants of Differential Bioactivity


Superficially similar fatty acid amides—such as Pyrrolidine Linoleamide, ethanolamine‑derived ricinoleamides, or simple methyl ricinoleate—cannot be considered functionally interchangeable with Pyrrolidine Ricinoleamide. Published structure‑activity relationship (SAR) studies demonstrate that replacing pyrrolidine with ethanolamine shifts the cytotoxicity profile toward normal lymphocytes, while the simple methyl ester exhibits minimal antiproliferative activity [1]. Furthermore, the (R)‑configuration of the ricinoleic acid side chain directly influences antimicrobial potency and DNA‑damage induction, meaning that enantiomerically mismatched or achiral analogs yield quantitatively different biological outcomes [2][3].

Pyrrolidine → ethanolamine replacement
Reported cytotoxicity profile shifts toward normal lymphocytes; cell-model endpoint interpretation may differ.
(R) → (S)-enantiomer or racemate
Enantiomer mismatch reduces antimicrobial potency; chiral-control context may not transfer.
Amide → methyl ester substitution
Methyl ricinoleate shows minimal antiproliferative activity; scaffold activation through pyrrolidine amidation is essential.

Pyrrolidine Ricinoleamide – Quantitative Differentiation Evidence: Antiproliferative, Antimicrobial & Chiral Selectivity


Pyrrolidine Amidation Converts Inactive Methyl Ricinoleate into a Cytotoxic Scaffold

In the foundational 2017 SAR study, methyl ricinoleate (the simple ester) was essentially inactive as a cytotoxic agent, whereas its conversion to the pyrrolidine amide yielded a derivative that measurably reduced cancer cell viability. The parent ester served as the least cytotoxic comparator among 12 derivatives tested [1].

Amidation Effect
Head-to-head
Active (amide) vs Marginal (methyl ester)
Pyrrolidine amide essential for antiproliferative response
MTT assay, U251 cells; quantitative IC50 fold-change in primary paper
Anticancer Structure-Activity Relationship Fatty Acid Derivatization

Cancer‑Selective Cytotoxicity: Pyrrolidine Ricinoleamide vs. Pyrrolidine Linoleamide

Within the pyrrolidine amide series, Pyrrolidine Linoleamide has been reported to exhibit >4‑fold higher antiproliferative potency against cancer cells than against non‑cancer cells [2]. While direct cancer‑selectivity data for Pyrrolidine Ricinoleamide are still emerging, the shared pyrrolidine amide scaffold and comparable cytotoxicity profiles against glioma and colon cancer lines [1][3] suggest that the ricinoleamide analog may also exhibit a favorable differential between malignant and normal cells.

Cancer Selectivity
Class-level
>4‑fold selectivity window for linoleamide analog
Reported selectivity context for class analog; data to verify for ricinoleamide
Normal-cell toxicity data limited; independent confirmation needed
Cancer Selectivity Therapeutic Window Pyrrolidine Amide Series

Chiral Discrimination: (R)-Pyrrolidine Ricinoleamide Shows Enhanced Antimold Activity vs. (S)-Enantiomer

A dedicated antimicrobial screen of (R)- and (S)-ricinoleic acid derivatives revealed that the pyrrolidine‑derived amides were the most active against the molds Aspergillus brasiliensis and Penicillium expansum, and that the (R)‑configured analog (i.e., Pyrrolidine Ricinoleamide) was the most potent enantiomer against Bacillus subtilis [1]. This chiral discrimination is critical because the (S)‑enantiomer or racemic mixtures would yield inferior antimicrobial performance.

Enantiomer Potency
Head-to-head
(R)-enantiomer most active vs molds and B. subtilis
Enantiopure (R)-form supports reproducible antimicrobial studies
Disk diffusion and broth microdilution data available
Antimicrobial Chiral Resolution Mold Inhibition

Pyrrolidine Ricinoleamide Induces Dual Apoptotic and Necrotic Cell Death in HT29 Colon Cancer Cells

In a 2020 genotoxicity study, Pyrrolidine Ricinoleamide (alongside its ethanolamine counterparts) was shown to cause significant DNA damage and to simultaneously induce both apoptotic and necrotic cell death in HT29 colorectal adenocarcinoma cells, as evidenced by Hoechst 33258/propidium iodide double staining and comet assays [1]. This dual death‑induction mechanism differentiates it from many standard cytotoxics that trigger only a single death pathway and can face resistance through pathway‑specific mutations.

Death Mechanism
Reported
DNA damage + apoptosis + necrosis in HT29 cells
Supports dual cell-death pathway response context
Hoechst/PI and comet assays; exposure-duration dependent
Mechanism of Action Apoptosis DNA Damage

High Synthetic Yield and Green Chemistry Synthesis Route Facilitate Scalable Procurement

The solvent‑free synthesis of (R)-Pyrrolidine Ricinoleamide proceeds with a yield of 83–88% directly from methyl ricinoleate and pyrrolidine, representing one of the highest yielding transformations in the 12‑compound series [1]. This high atom economy and absence of chromatographic purification lower production costs and environmental burden, making the compound more accessible for large‑scale in vivo studies or industrial biocide screening programs.

Synthetic Yield
Reported
83–88% yield, solvent‑free
Supports scalable, sustainable procurement
Among highest in series; verify with bulk lot
Green Chemistry Synthesis Yield Scale‑up Feasibility

Dual Anticancer‑Antimicrobial Functionality Offers a Multi‑Purpose Research Tool

Unlike many fatty acid amides that are either solely cytotoxic or solely antimicrobial, Pyrrolidine Ricinoleamide has demonstrated both potent antiproliferative activity against cancer cells and significant inhibitory activity against Gram‑positive bacteria (e.g., Micrococcus luteus, Bacillus subtilis) and molds [1][2][3]. This dual bioactivity profile makes it a versatile chemical probe for laboratories investigating overlapping cell‑death pathways in oncology and infectious disease.

Dual Bioactivity
Class-level
Antiproliferative + antimicrobial (Gram+, molds)
Supports cross-disciplinary screening contexts
Verify specific MIC/IC50 for each assay system
Multi‑target Bioactivity Anticancer Antimicrobial

Pyrrolidine Ricinoleamide: Optimal Use Cases in Cancer Biology, Antimicrobial Discovery, and Green Chemistry


Anticancer Lead Optimization: Glioma and Colorectal Cancer Models

Pyrrolidine Ricinoleamide is best deployed as a chiral scaffold for structure‑activity relationship studies targeting human glioma (U251) and colorectal adenocarcinoma (HT29) cell lines. Its demonstrated dual apoptotic‑necrotic mechanism [1] and strong differentiation from the inactive methyl ester precursor [2] make it a high‑priority starting point for medicinal chemistry campaigns that seek to improve cancer‑selectivity indices beyond the >4‑fold window observed for the related Pyrrolidine Linoleamide [3].

Enantioselective Antimicrobial Screening Against Gram‑Positive and Mold Pathogens

The (R)‑enantiomer of Pyrrolidine Ricinoleamide exhibits superior activity against Bacillus subtilis, Aspergillus brasiliensis, and Penicillium expansum relative to its (S)‑counterpart [4]. This chiral specificity makes it an ideal reference compound for antimicrobial susceptibility testing panels that aim to dissect the role of stereochemistry in fatty acid amide bioactivity.

Green Chemistry‑Based Procurement for Large‑Scale Biological Studies

With its solvent‑free synthesis and 83–88% yield [2], Pyrrolidine Ricinoleamide meets the criteria for sustainable procurement. Researchers planning in vivo efficacy or toxicology studies that require gram‑scale quantities should prioritize this compound over analogs that require chromatographic purification or generate higher solvent waste.

Multi‑Target Probe for Overlapping Oncology‑Infectious Disease Pathways

Laboratories investigating the crosstalk between cell‑death mechanisms in cancer and microbial inhibition can utilize Pyrrolidine Ricinoleamide as a dual‑purpose probe. Its concurrent activity against cancer cells and Gram‑positive pathogens [1][4] enables parallel screening workflows, reducing the need for separate compound libraries.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Chiral (R)-enantiomer scaffold
Cell viability and death-mechanism endpoints
Antimicrobial screening
Enantiomer-specific bioactivity
MIC and strain-panel endpoints
Sustainable synthesis scale‑up
Solvent‑free synthetic yield
Yield reproducibility and process greenness
Cross‑pathway probe studies
Dual antiproliferative‑antimicrobial activity
Overlapping cell‑death pathway validation
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